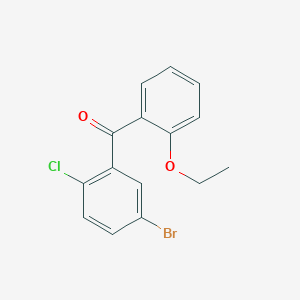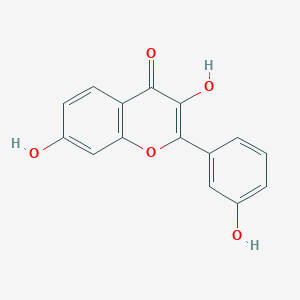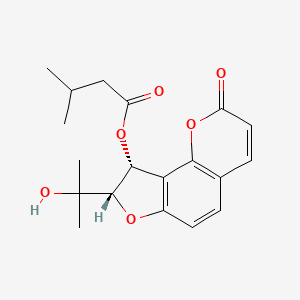
达格列净杂质 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dapagliflozin Impurity 1 is a byproduct formed during the synthesis of dapagliflozin, a sodium-glucose cotransporter 2 inhibitor used in the treatment of type 2 diabetes mellitus. . Understanding and controlling impurities in pharmaceutical compounds is crucial for ensuring the safety and efficacy of the final product.
科学研究应用
Dapagliflozin Impurity 1 is primarily studied in the context of pharmaceutical research to understand its formation, control, and impact on the safety and efficacy of dapagliflozin. Its applications include:
Analytical Chemistry: Used as a reference standard in the development and validation of analytical methods for impurity profiling.
Toxicology: Studied for its potential toxicological effects to ensure the safety of the final pharmaceutical product.
Pharmaceutical Development: Helps in optimizing the synthesis process of dapagliflozin by identifying and controlling impurity levels
作用机制
Target of Action
Dapagliflozin Impurity 1, like Dapagliflozin, primarily targets the Sodium-Glucose Co-transporter 2 (SGLT2) . SGLT2 is predominantly expressed in the proximal renal tubules and is responsible for the majority of the reabsorption of filtered glucose from the tubular lumen .
Mode of Action
Dapagliflozin Impurity 1 acts as an inhibitor of SGLT2 . By inhibiting SGLT2, it reduces the reabsorption of filtered glucose, thereby promoting urinary glucose excretion . It also reduces sodium reabsorption and increases the delivery of sodium to the distal tubule . This influences several physiological functions, including lowering both pre- and afterload of the heart, downregulation of sympathetic activity, and decreased intraglomerular pressure .
Biochemical Pathways
The inhibition of SGLT2 by Dapagliflozin Impurity 1 affects the glucose metabolism pathway, specifically glycolysis/gluconeogenesis and the pentose phosphate pathway . It also influences the production of certain proteins and metabolites .
Pharmacokinetics
Dapagliflozin is rapidly absorbed when orally administered, generally achieving peak plasma concentrations within 2 hours . It has extensive extravascular distribution with a mean volume of distribution of 118 L . Dapagliflozin undergoes extensive metabolism, predominantly in the liver and kidneys, transforming into metabolites . The major metabolite is dapagliflozin 3-O-glucuronide . The half-life for orally administered dapagliflozin is approximately 12.9 hours .
Result of Action
The action of Dapagliflozin Impurity 1 leads to several molecular and cellular effects. It results in an improvement in glycemic control in adults with type 2 diabetes . It also reduces the risk of sustained estimated glomerular filtration rate (eGFR) decline, end-stage kidney disease (ESKD), cardiovascular death, and hospitalization for heart failure in adults with chronic kidney disease at risk of progression . Furthermore, it reduces the risk of hospitalization for heart failure in adults with type 2 diabetes and either multiple cardiovascular risk factors or established cardiovascular disease .
准备方法
The preparation of Dapagliflozin Impurity 1 involves several synthetic steps:
Starting Material: The synthesis begins with 2-chloro-5-bromobenzoic acid.
Acylation Reaction: This compound is dissolved in a solvent and reacted with an acylation reagent at temperatures between 20-60°C for 1-8 hours to form an intermediate compound.
Subsequent Reactions: The intermediate is then subjected to further reactions involving methoxymethyl amine hydrochloride and n-butyllithium in various solvents and conditions to finally yield Dapagliflozin Impurity 1.
These steps are designed to be specific, with minimal byproducts, making the process suitable for industrial production due to its high yield and reproducibility .
化学反应分析
Dapagliflozin Impurity 1 undergoes several types of chemical reactions:
Oxidation: It can be oxidized using reagents like manganese dioxide in chloroform.
Substitution: The compound can undergo substitution reactions, particularly involving halogen atoms.
Reduction: Reduction reactions can be performed using various reducing agents under controlled conditions.
Common reagents used in these reactions include manganese dioxide, n-butyllithium, and various solvents like chloroform and hexane . The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
Dapagliflozin Impurity 1 can be compared with other process-related impurities such as:
5-Bromo-2-chlorobenzoic acid: Used as a starting material in the synthesis of dapagliflozin.
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene: Another impurity formed during the synthesis.
These impurities are unique in their chemical structures and formation pathways, and each requires specific analytical methods for detection and quantification. Dapagliflozin Impurity 1 is unique due to its specific formation conditions and the reagents involved in its synthesis .
属性
IUPAC Name |
(5-bromo-2-chlorophenyl)-(2-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO2/c1-2-19-14-6-4-3-5-11(14)15(18)12-9-10(16)7-8-13(12)17/h3-9H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYJBBCGIIGJKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B600769.png)




![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B600776.png)


